(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529909
InChI: InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)
SMILES:
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol

(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide

CAS No.:

Cat. No.: VC16529909

Molecular Formula: C32H44O9

Molecular Weight: 572.7 g/mol

* For research use only. Not for human or veterinary use.

(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide -

Specification

Molecular Formula C32H44O9
Molecular Weight 572.7 g/mol
IUPAC Name 8-[[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid
Standard InChI InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)
Standard InChI Key LYCCSNYEMCXNRM-UHFFFAOYSA-N
Canonical SMILES CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O

Introduction

The compound (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide is a bufadienolide derivative with a complex molecular structure. Bufadienolides are a class of steroidal compounds known for their biological activity, particularly as cardiac glycosides. This compound is of interest due to its potential applications in pharmacology and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions.

  • Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

  • Lactonization: Formation of the lactone ring through intramolecular esterification.

Industrial Methods

Industrial production may utilize biotechnological approaches such as microbial fermentation to produce steroidal precursors. These precursors are then chemically modified to achieve the desired functional groups and final structure .

Mechanism of Action

This bufadienolide exerts its effects primarily by inhibiting the sodium-potassium ATPase pump:

  • Increased Intracellular Sodium: Inhibition leads to elevated sodium levels inside cells.

  • Calcium Accumulation: The rise in sodium indirectly increases intracellular calcium via the sodium-calcium exchanger.

  • Cardiotonic Effects: Elevated calcium enhances cardiac muscle contraction, making this compound potentially useful in treating heart conditions.

Pharmacological Potential

Bufadienolides like this compound are being explored for:

  • Cardiac Therapy: Their ability to regulate heart contractions makes them candidates for treating heart failure.

  • Anticancer Research: Bufadienolides have shown promise in inducing apoptosis in cancer cells.

Research Applications

This compound is also utilized as:

  • A model for studying steroidal chemistry.

  • A reference standard in analytical chemistry.

Scientific Research Findings

Recent studies have highlighted bufadienolides' role in modulating cellular processes:

  • Interaction with ion channels and enzymes like ATPases.

  • Potential anticancer properties through apoptosis induction.

  • Use as a biochemical tool in exploring steroidal reaction mechanisms .

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